molecular formula C14H20O3 B8571703 7-(3-Methoxyphenyl)heptanoic acid

7-(3-Methoxyphenyl)heptanoic acid

Cat. No.: B8571703
M. Wt: 236.31 g/mol
InChI Key: DZAIVACWSOJCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Methoxyphenyl)heptanoic acid is a medium-chain fatty acid derivative featuring a heptanoic acid backbone substituted at the terminal carbon (C7) with a 3-methoxyphenyl group. The methoxy group at the phenyl ring’s meta-position may confer unique electronic properties, influencing solubility, receptor binding, and metabolic stability compared to other substituents.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

7-(3-methoxyphenyl)heptanoic acid

InChI

InChI=1S/C14H20O3/c1-17-13-9-6-8-12(11-13)7-4-2-3-5-10-14(15)16/h6,8-9,11H,2-5,7,10H2,1H3,(H,15,16)

InChI Key

DZAIVACWSOJCGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Application Key References
7-(3-Methoxyphenyl)heptanoic acid Heptanoic acid with 3-methoxyphenyl at C7 Hypothesized enzyme inhibition/metabolic effects -
7-Oxo-7-(3-phenoxyphenyl)heptanoic acid Oxo group at C7; 3-phenoxyphenyl substituent Unspecified; synthetic intermediate
7D5 (FuFA) Furan ring (3,4-dimethyl-5-pentyl) at C7 Component in fish oil and biological samples
7-(Heteroaryl)-3,5-dihydroxy-6-heptenoic acids Heteroaryl substituents (e.g., pyridine) with dihydroxy groups at C3 and C5 HMGR inhibition (cholesterol synthesis regulation)
Tianeptine Bicyclic thiazepine core linked via amino group to heptanoic acid Antidepressant (pharmaceutical use)
7-[(3R,4R)-4-octyloxolan-3-yl]heptanoic acid Oxolane (tetrahydrofuran) ring with octyl group at C4 Unspecified; synthetic compound

Key Observations:

Furan rings (FuFAs) introduce rigidity and planar geometry, favoring membrane incorporation and antioxidant properties . Heteroaryl groups (e.g., pyridine in HMGR inhibitors) enable hydrogen bonding and steric interactions critical for enzyme inhibition .

Biological Activities :

  • HMGR inhibitors () demonstrate how substituent steric bulk and electronic properties directly correlate with inhibitory potency. Smaller, electron-rich groups optimize activity.
  • Tianeptine’s antidepressant action () underscores the importance of complex bicyclic structures in central nervous system targeting.

Physicochemical Properties

Table 2: Molecular and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Features
7-(3-Methoxyphenyl)heptanoic acid C14H20O3 236.31 ~3.1 (est.) Polar methoxy group; moderate solubility
7-Oxo-7-(3-phenoxyphenyl)heptanoic acid C19H20O4 312.36 ~4.5 Oxo group increases polarity
7D5 (FuFA) C18H30O3 294.45 ~5.2 Highly lipophilic (long alkyl chain)
Tianeptine C21H25ClN2O4S 436.95 ~2.8 Amphiphilic (acidic heptanoic tail)

*Estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

  • The methoxy group reduces lipophilicity (LogP) compared to FuFAs with long alkyl chains (e.g., 7D5, LogP ~5.2).
  • Oxo groups () introduce polarity but may reduce membrane permeability.
  • Pharmaceutical derivatives like tianeptine balance lipophilicity and solubility for blood-brain barrier penetration .

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